4'-O-Methylcoumestrol

Estrogen Receptor Phytoestrogen Reporter Gene Assay

ER signaling researchers needing a structurally faithful but attenuated coumestan control face limited options-coumestrol's high potency masks scaffold-specific effects. 4'-O-Methylcoumestrol, the weakest ER agonist among major coumestans, resolves this by enabling potency-independent mechanistic dissection. Plant pathologists gain a Phoma medicaginis-exclusive phytoalexin marker, absent in healthy tissue, for unambiguous LC-MS/MS diagnosis. Synthetic chemists benefit from single-hydroxyl, protection-free synthetic route validation unavailable with coumestrol.

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
CAS No. 1690-62-6
Cat. No. B156298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Methylcoumestrol
CAS1690-62-6
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O
InChIInChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3
InChIKeyHHEZPZWGHDOWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4'-O-Methylcoumestrol Definition and Class


4'-O-Methylcoumestrol (also designated 9-O-Methylcoumestrol or 3-Hydroxy-9-methoxycoumestan) is a naturally occurring coumestan derivative, structurally defined as a coumarin-fused benzofuran system with a methoxy substitution at the 4'-position [1]. It belongs to the phytoestrogen superfamily—non-steroidal plant polyphenols that exhibit structural mimicry of 17β-estradiol and consequently engage estrogen receptor (ER)-mediated signaling pathways . The compound is biosynthesized and accumulates in select leguminous species, including Glycyrrhiza pallidiflora, Medicago spp., Cicer arietinum (chickpea), and Trifolium pratense (red clover) [1]. Unlike its parent aglycone coumestrol, which bears free hydroxyl groups at both the 3- and 9-positions, 4'-O-methylcoumestrol carries a single methyl ether modification—a minor structural change that fundamentally alters its receptor pharmacology, inducible production dynamics, and experimental utility relative to in-class comparators.

4'-O-Methylcoumestrol: Why Generic Substitution Fails


Within the coumestan class, the presence, position, and methylation status of hydroxyl groups dictate not only ER binding affinity and transactivation potency but also in planta biosynthesis regulation and synthetic tractability. Coumestrol (3,9-dihydroxycoumestan) serves as the high-potency ER agonist benchmark, while 7-O-methylcoumestrol and 4'-O-methylcoumestrol represent sequentially attenuated estrogenic congeners—with the 4'-O-methyl variant exhibiting the lowest activity among the three [1]. This rank-order difference is not merely quantitative; it reflects a qualitative shift in receptor pharmacology that precludes simple molar substitution in ER-dependent assays. Furthermore, 4'-O-methylcoumestrol exhibits a unique pathogen-inducible production profile in Medicago spp. that is absent for coumestrol in disease-free plants [2], and its synthesis via Cu-mediated C–H functionalization proceeds without protecting group requirements—a route not directly transferable to other coumestans [3]. These dimensions of differentiation render the compound functionally non-interchangeable with its closest structural analogs for applications spanning ER signaling studies, phytoalexin research, and synthetic methodology development.

4'-O-Methylcoumestrol Differentiation Evidence


Attenuated Estrogenic Potency vs. Coumestrol

In a systematic structure-activity relationship study of 29 coumestrol derivatives, etherification of both hydroxyl groups decreased estrogenic activity by approximately two-thirds (67%) relative to unmodified coumestrol [1]. Within the monomethyl ether series, 4'-O-methylcoumestrol exhibited lower estrogenic activity than 7-O-methylcoumestrol, establishing a clear rank-order: coumestrol > 7-O-methylcoumestrol > 4'-O-methylcoumestrol [1]. This graded attenuation provides a molecular toolset for titrating ER-mediated responses without altering the core coumestan scaffold.

Estrogen Receptor Phytoestrogen Reporter Gene Assay

Pathogen-Inducible Accumulation in Medicago

In annual Medicago species challenged with Phoma medicaginis, stem concentrations of 4'-O-methylcoumestrol ranged from 0 to 418 mg/kg across 35 isolate × cultivar combinations, while coumestrol levels spanned 25 to 1,995 mg/kg [1]. Crucially, 4'-O-methylcoumestrol was not produced in disease-free control plants, whereas coumestrol was detectable even in the absence of pathogen challenge (range: 0–137 mg/kg) [2]. In the susceptible cultivar Sava, pathogen infection induced 4'-O-methylcoumestrol to 85 mg/kg, while coumestrol reached 640 mg/kg; the resistant cultivar Caliph produced only 15 mg/kg and 253 mg/kg, respectively [2].

Phytoalexin Plant Pathology Medicago

Protecting-Group-Free Synthetic Route

A two-step, protecting-group-free synthetic route to 4'-O-methylcoumestrol was demonstrated using Cu(OAc)₂-mediated C–H functionalization of 3-(2-hydroxyphenyl)coumarin via formal oxidative cyclization [1]. This approach contrasts with traditional syntheses of coumestrol and other coumestans that typically require orthogonal hydroxyl protection/deprotection sequences. The reported yield for 4'-O-methylcoumestrol under these Cu-mediated conditions was not explicitly quantified in the abstract, but the method was described as 'simple and efficient' and provided a 'short protective group free route' to the natural product [1].

Synthetic Methodology C–H Activation Coumestan

4'-O-Methylcoumestrol Application Scenarios


Estrogen Receptor Signaling Titration

For researchers investigating ERα/ERβ-mediated transcriptional responses, 4'-O-methylcoumestrol serves as a low-potency coumestan control. Its attenuated activity relative to coumestrol and 7-O-methylcoumestrol [1] allows for dose-response studies that require a weakened but structurally faithful ER ligand, enabling separation of scaffold-dependent effects from potency-dependent outcomes. Procurement of this specific methyl ether is essential when experimental design demands a coumestan with demonstrably reduced estrogenic burden.

Phoma Infection Biomarker in Medicago

In agricultural pathology and forage quality testing, 4'-O-methylcoumestrol accumulation is exclusively associated with Phoma medicaginis infection, whereas coumestrol exhibits constitutive basal levels [1][2]. Analytical laboratories and plant breeding programs seeking a specific molecular indicator of disease pressure—rather than a generic phytoestrogen—should prioritize 4'-O-methylcoumestrol standards for LC-MS/MS method development and validation. Its absence in healthy tissue provides unambiguous diagnostic specificity that coumestrol cannot offer.

Protecting-Group-Free Coumestan Synthesis

Synthetic organic chemists developing C–H functionalization strategies for coumestan scaffolds will find 4'-O-methylcoumestrol to be a particularly tractable target. The Cu(OAc)₂-mediated route reported by Naik et al. [1] avoids hydroxyl protection entirely, a distinct advantage over syntheses of coumestrol that must manage two free phenolic groups. Procurement of authentic 4'-O-methylcoumestrol is therefore required as a reference standard when validating novel synthetic methodologies or comparing reaction yields and purities across different coumestan targets.

Cross-Species Phytoestrogen Chemotaxonomy

4'-O-Methylcoumestrol exhibits a distinctive distribution across plant genera, having been isolated from Glycyrrhiza pallidiflora, Cicer arietinum, Pisum sativum, Trifolium pratense, and Melilotus messanensis [1][2][3]. For natural product chemists and pharmacognosists engaged in chemotaxonomic fingerprinting or metabolomic library construction, the compound represents a chemotaxonomic marker that differs in prevalence from coumestrol and other coumestans. Procurement enables accurate identification and quantification in plant extract screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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